molecular formula C6H12N2O2 B2386694 3-Hydroxypiperidine-3-carboxamide CAS No. 1378254-91-1

3-Hydroxypiperidine-3-carboxamide

Cat. No.: B2386694
CAS No.: 1378254-91-1
M. Wt: 144.174
InChI Key: AKFTYWINLIAFIX-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carboxamide (CAS 1378254-91-1) is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carboxamide group and a hydroxyl group on the same carbon atom of the piperidine ring, making it a valuable scaffold for constructing more complex molecules. The piperidine-3-carboxamide topology is a privileged structure found in several natural products and pharmaceuticals, including compounds with anticonvulsant and antithrombotic properties . Recent research has identified the embedded N-arylpiperidine-3-carboxamide scaffold as a key structural motif that can induce senescence-like phenotypic changes in human melanoma A375 cells without serious cytotoxicity against normal cells, highlighting its potential in anticancer research . Furthermore, piperidine-3-carboxamide derivatives have been identified as potent anti-osteoporosis agents targeting cathepsin K, a key enzyme in bone resorption . One such derivative demonstrated remarkable in vitro anti-bone resorption effects and increased bone mineral density in osteoporosis mouse models, showing activity comparable to MIV-711, a candidate currently in clinical trials . The 3-hydroxypiperidine subunit is also a core motif in numerous other bioactive compounds and serves as a conformationally restricted surrogate for amino acids like proline and serine in peptidomimetics . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(9)6(10)2-1-3-8-4-6/h8,10H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFTYWINLIAFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydroxypiperidine 3 Carboxamide and Its Derivatives

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing 3-hydroxypiperidine-3-carboxamide and its derivatives often involve multi-step sequences that allow for the construction and functionalization of the piperidine (B6355638) ring.

Multi-Step Transformations for Ring System Formation

The formation of the piperidine ring is a critical step in the synthesis of these compounds. One common approach involves the hydrogenation of a pyridine (B92270) precursor. For instance, 3-hydroxypyridine (B118123) can be hydrogenated to yield 3-hydroxypiperidine (B146073). google.com This reaction is typically carried out using a catalyst such as rhodium on carbon under hydrogen pressure. google.com Another strategy for forming the piperidine ring is through a cyclization reaction. For example, 5-halo-2-hydroxypentylamine hydrohalide can undergo a ring closure reaction in the presence of an inorganic base to form 3-hydroxypiperidine. google.com This method offers the advantage of using readily available starting materials and proceeding under mild conditions. google.com

A notable multi-step synthesis is the deconstructive amination of bridged δ-lactam-γ-lactones. This method, utilizing palladium catalysis, remodels the bicyclic starting material into highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govnih.gov This transformation proceeds with high yields and diastereoselectivities, demonstrating impressive functional group tolerance. nih.gov

Derivatization from Piperidine Precursors with Hydroxyl and Carboxamide Functionalities

Once the 3-hydroxypiperidine core is established, further derivatization can introduce the carboxamide group. This often involves the protection of the nitrogen atom, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. google.com The protected 3-hydroxypiperidine can then be reacted with a suitable reagent to introduce the carboxamide functionality.

For instance, N-protected 3-hydroxypiperidine can be synthesized by reacting 3-hydroxypiperidine with a nitrogen-protecting reagent in an organic solvent under basic conditions. google.com The resulting N-protected intermediate can then be further functionalized. The piperidine-3-carboxamide scaffold itself is found in various bioactive molecules, such as antithrombotic agents. nih.govrsc.org

PrecursorReagent/ConditionsProductReference
3-HydroxypyridineH₂, Rh/C3-Hydroxypiperidine google.com
5-Halo-2-hydroxypentylamine hydrohalideInorganic base, water3-Hydroxypiperidine google.com
Bridged δ-lactam-γ-lactonesPrimary/secondary amines, Pd catalyst3-Hydroxy-2-piperidinone carboxamides nih.govnih.gov
3-HydroxypiperidineNitrogen-protecting reagent, baseN-Protected 3-hydroxypiperidine google.com

Strategies Involving Functional Group Interconversions of Precursors

Functional group interconversions are essential for transforming readily available starting materials into the desired this compound structure. These transformations can include oxidation, reduction, and nucleophilic substitution reactions. ub.edusolubilityofthings.com For example, an alcohol can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

The conversion of a nitrile group to a carboxamide is a direct method for installing the desired functionality. This can be achieved through hydrolysis of a nitrile precursor. youtube.com Similarly, the reduction of a ketone can introduce the hydroxyl group. For instance, the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase can yield (S)-N-Boc-3-hydroxypiperidine. mdpi.com

Stereoselective Synthesis Strategies for this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of great importance.

Asymmetric Catalysis in the Construction of Chiral Piperidine Moieties

Asymmetric catalysis provides an efficient means to produce enantiomerically enriched piperidine derivatives. rsc.org This can be achieved through various catalytic methods, including hydrogenation and annulation reactions. For example, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones allows for the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. nih.govnih.govrsc.org This method results in products with high diastereoselectivity. nih.gov

Another approach involves the asymmetric hydrogenation of tetrahydropyridine (B1245486) precursors. The use of chiral catalysts can direct the hydrogenation to produce a specific stereoisomer of the piperidine ring. google.com Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex molecules. For instance, chiral spirocyclic phosphoric acid has been used to catalyze the 1,6-conjugate addition of indoles to isatin-derived para-quinone methides, affording chiral 3,3-disubstituted oxindoles with high enantioselectivity. rsc.org

Catalytic MethodSubstrateProductKey FeaturesReference
Palladium-catalyzed deconstructive aminationBridged δ-lactam-γ-lactones3-Hydroxy-2-piperidinone carboxamidesHigh diastereoselectivity nih.govnih.govrsc.org
Asymmetric HydrogenationTetrahydropyridine precursorsChiral piperidinesStereoselective reduction google.com
Organocatalytic 1,6-conjugate additionIsatin-derived para-quinone methides and indolesChiral 3,3-disubstituted oxindolesHigh enantioselectivity rsc.org

Enzymatic Synthesis and Biocatalysis for Enantioselective Production

Enzymes and whole-cell biocatalysts offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. derpharmachemica.comnih.gov Ketoreductases, in particular, have been successfully employed for the asymmetric reduction of ketones to chiral alcohols.

A notable example is the synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com This biocatalytic system achieved a high conversion rate and excellent optical purity of the product. mdpi.com Different ketoreductase enzymes have been screened to find the most efficient catalyst for this transformation, with some showing complete conversion. derpharmachemica.com The use of whole-cell biocatalysts, such as baker's yeast, has also been explored as a cost-effective and environmentally friendly method for this enantioselective reduction. derpharmachemica.com Furthermore, cascade biocatalysis, employing multiple enzymes in a single pot, has been developed for the deracemization of racemic 2-hydroxy acids, showcasing the potential for efficient production of enantiopure building blocks. nih.gov

BiocatalystSubstrateProductKey AdvantagesReference
Ketoreductase and Glucose DehydrogenaseN-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineHigh conversion, high optical purity mdpi.com
Ketoreductase (KRED 110)N-1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineComplete conversion derpharmachemica.com
Baker's YeastN-1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineCost-effective, environmentally friendly derpharmachemica.com
Three-enzyme systemRacemic 2-hydroxy acidsEnantiopure 2-hydroxy acidsHigh atom efficiency, one-pot reaction nih.gov
Ketoreductase-Mediated Asymmetric Reduction (e.g., N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine)

The asymmetric reduction of prochiral ketones is a cornerstone of biocatalytic synthesis. For the production of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, ketoreductases (KREDs) have proven highly effective. mdpi.commdpi.comderpharmachemica.com These enzymes facilitate the stereoselective reduction of N-Boc-piperidin-3-one, yielding the desired (S)-enantiomer with high optical purity.

A significant challenge in these reductions is the requirement for expensive nicotinamide (B372718) cofactors such as NAD(P)H. researchgate.netresearchgate.net To address this, a common strategy is to couple the KRED-catalyzed reduction with a cofactor regeneration system. Glucose dehydrogenase (GDH) is frequently used for this purpose, oxidizing glucose to gluconolactone (B72293) while regenerating the necessary NAD(P)H for the ketoreductase. mdpi.comresearchgate.net

Research has demonstrated the successful use of various ketoreductases for this transformation. For instance, a study screened a set of six KRED enzymes and found them effective in the enantioselective reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine. derpharmachemica.com Another report highlighted the use of a recombinant ketoreductase (ChKRED03) in conjunction with a commercial glucose dehydrogenase to achieve the efficient biosynthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.com

Enzyme SystemSubstrateProductKey Feature
Ketoreductase (KRED) & Glucose Dehydrogenase (GDH)N-Boc-piperidin-3-one(S)-N-Boc-3-hydroxypiperidineIn-situ cofactor regeneration, high enantioselectivity. mdpi.comresearchgate.net
Ketoreductase from Candida glabrata & GDH from Bacillus sp.N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineCo-expression in E. coli for enhanced efficiency. mdpi.com
Alcohol Dehydrogenase from Thermoanaerobacter brockii (TbADH) & GDH from Bacillus subtilis (BsGDH)1-Boc-3-piperidinone(S)-N-Boc-3-hydroxypiperidineHigh space-time yield in a whole-cell system without exogenous cofactors. researchgate.net
Whole-Cell Biotransformations for Stereocontrol

Employing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.com Recombinant Escherichia coli is a commonly used host for expressing the necessary enzymes for the synthesis of chiral hydroxypiperidines. mdpi.comresearchgate.net

A key strategy involves the co-expression of both the ketoreductase and glucose dehydrogenase within the same E. coli cell. mdpi.comresearchgate.net This approach avoids the issue of coenzymes needing to cross the cell membrane, which can limit reaction efficiency when two separate strains or a mix of whole cells and purified enzymes are used. mdpi.com Studies have shown that co-expressing KRED and GDH in E. coli can lead to highly efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, with conversions and optical purity often exceeding 99%. mdpi.comresearchgate.net

Optimization of Biocatalytic Processes (e.g., Coexpression of Enzymes, pH, Temperature)

Maximizing the efficiency of biocatalytic reactions requires careful optimization of various parameters. mdpi.com Factors such as the strategy for co-expressing enzymes, pH, and temperature play a crucial role in the outcome of the synthesis. mdpi.commdpi.com

pH and Temperature: Enzymes operate optimally within specific pH and temperature ranges. mdpi.com For the synthesis of (S)-N-Boc-3-hydroxypiperidine using a co-expressing E. coli system, the optimal pH was found to be 6.5. mdpi.com Temperature optimization is also critical; one study was able to shorten the reaction time to 3-4 hours by optimizing the temperature, which helps in reducing operational costs. derpharmachemica.com Generally, biocatalytic processes benefit from mild temperature and pH conditions, which is a key advantage of green chemistry. mdpi.com

The table below summarizes the optimized conditions from a study on the asymmetric reduction of N-Boc-3-piperidone.

ParameterOptimized ValueOutcome
Catalyst Cell-free extract of E. coli co-expressing KRED and GDHConversion reached 99.2% in 12 hours. mdpi.com
pH 6.5Both conversion and optical purity exceeded 99%. mdpi.com
Substrate Concentration 100 g·L⁻¹ N-Boc-3-piperidoneHigh substrate loading achieved with high conversion. mdpi.com
Glucose Concentration 130 g·L⁻¹Sufficient for cofactor regeneration. mdpi.com

Diastereoselective Approaches in Piperidine-3-carboxamide Synthesis

The synthesis of piperidine derivatives with multiple stereocenters requires precise control over diastereoselectivity. One powerful strategy is the catalytic deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method allows for the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgnih.gov The reaction proceeds via a palladium-catalyzed, site-selective ring-opening of the bicyclic lactam-lactone with a primary or secondary amine. nih.gov This transformation is notable for its atom efficiency, as all atoms from the starting materials are incorporated into the final product. nih.gov The process yields products with high diastereoselectivity, including piperidinone carboxamides bearing four contiguous stereocenters. nih.gov

Resolution of Racemic Mixtures of Hydroxypiperidine Intermediates

When direct asymmetric synthesis is not feasible, the resolution of racemic mixtures provides an alternative route to enantiomerically pure compounds. Several methods have been developed for resolving racemic piperidine derivatives.

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols. For example, Candida antarctica lipase (B570770) B (CALB) has been used to resolve racemic 3-hydroxy-N-methylpiperidine. researchgate.net In this process, the lipase selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the remaining unreacted enantiomer. researchgate.net A subsequent deacetylation step, also catalyzed by the same lipase, can further enrich the enantiomeric excess of the desired product. researchgate.net

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases is another effective method for separating enantiomers. nih.gov Racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates for opioid analgesics, have been successfully resolved using commercially available columns with cellulose-based chiral stationary phases. nih.gov

Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. google.com Due to their different physical properties, these salts can be separated by fractional crystallization. For racemic nipecotate esters and amides, resolving agents like di-benzoyl-L-tartaric acid have been used effectively. google.com The reaction is typically carried out at an elevated temperature to dissolve the components, followed by slow cooling to allow one diastereomeric salt to precipitate. google.com

Novel Synthetic Routes and Scaffold Diversification Strategies

The development of novel synthetic methodologies is crucial for accessing new chemical space and diversifying the structures of piperidine-based compounds.

Catalytic Ring-Opening Aminolysis of Bridged Lactam-Lactones

A novel and modular approach to synthesizing complex piperidine scaffolds involves the palladium-catalyzed ring-opening aminolysis of bridged δ-lactam-γ-lactones. rsc.orgrsc.org This strategy effectively remodels the bicyclic skeleton into highly functionalized 3-hydroxy-2-piperidinone carboxamides. nih.gov The reaction is initiated by the oxidative addition of the palladium catalyst to the C-O bond of the lactone, followed by trapping with an amine. rsc.org A key feature of this method is its exclusive cleavage of the acyl C-O bond, representing a unique activation of a γ-lactone under these catalytic conditions. rsc.org This stereocontrolled transformation allows for the rapid incorporation of diversity by varying the amine nucleophile, making it a valuable tool for generating libraries of complex molecules for medicinal chemistry. rsc.orgnih.gov The products are obtained in high yields and with excellent diastereoselectivity. nih.gov

Deconstructive Functionalization for Accessing Decorated Piperidine-3-carboxamides

A novel and stereocontrolled approach to synthesize highly decorated 3-hydroxy-2-piperidinone carboxamides involves the deconstructive functionalization of bridged δ-lactam-γ-lactones. nih.gov This method utilizes a palladium-catalyzed, site-selective ring-opening aminolysis with primary and secondary amines. nih.gov The reaction proceeds via an exclusive acyl C–O bond cleavage of the γ-lactone, representing a significant advance in activating such bonds under catalytic conditions. nih.gov

This strategy effectively serves as a formal α-hydroxylation of otherwise inert lactams, allowing for modular and rapid diversification of the resulting products. nih.gov The 3-hydroxy-2-piperidinone carboxamides are obtained in high yields and with excellent diastereoselectivity. nih.gov A variety of primary and secondary amines, including sterically hindered ones and less nucleophilic primary aryl amines, have been shown to be suitable reaction partners. nih.gov For instance, when enantiomers of α-methyl benzylamine (B48309) are used, the corresponding optically active products are formed with high stereochemical fidelity, indicating no epimerization at the newly formed stereocenter. nih.gov

Table 1: Examples of Deconstructive Aminolysis of Bridged Lactam-Lactones

EntryAmineProductYield (%)
1Isopropylamine7a-sHigh
2Primary Aryl Amine7z3High
3(R)-α-Methyl BenzylamineOptically Active ProductHigh
4(S)-α-Methyl BenzylamineOptically Active ProductHigh
5Sterically Hindered Secondary Amines7z6-7z8Satisfactory

Data sourced from a study on the catalytic deconstructive functionalization of [3-2-1] bicyclic lactam-lactones. nih.gov

Palladium-Catalyzed Reactions for Carbon-Oxygen Bond Cleavage

Palladium catalysis is a versatile tool for the cleavage of carbon-oxygen (C-O) bonds, a key step in various synthetic transformations leading to piperidine derivatives. One notable application is in the reductive hydrolysis of aromatic ethers. pnnl.gov This process, which can be catalyzed by metallic palladium surfaces, involves the partial hydrogenation of a phenyl group to an enol ether, which is then rapidly hydrolyzed. pnnl.gov This method is remarkable for its ability to cleave the stronger phenyl C-O bond over weaker aliphatic C-O bonds. pnnl.gov

In the context of synthesizing piperidine-containing compounds, palladium-catalyzed C-N cross-coupling reactions are also of great importance. acs.orgrsc.org These reactions often involve the coupling of an amine with an aryl halide or pseudohalide. acs.org For the synthesis of piperidine carboxamides, specific conditions have been developed to accommodate different functional groups. For example, when coupling a piperidine acid, a strong base like sodium t-butoxide is used, whereas a weaker base is preferred for the corresponding ester to prevent side reactions. acs.org

Palladium-catalyzed reactions have also been instrumental in the synthesis of complex heterocyclic structures. For instance, a highly convergent approach to a carbazole (B46965) derivative involved a one-pot tandem reaction using a palladium catalyst to couple a bromoindole with an aniline, followed by an intramolecular C-H activation. acs.org

Furthermore, palladium-catalyzed carboamination reactions provide a powerful method for constructing piperazine (B1678402) rings, which are structurally related to piperidines. nih.gov These reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives can generate highly substituted piperazines with excellent diastereoselectivity and enantiomeric excess. nih.gov The mechanism is believed to involve the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination to the alkene, migratory insertion, and reductive elimination to form the heterocyclic ring. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions

Reaction TypeCatalyst SystemKey TransformationRef.
Reductive HydrolysisMetallic PalladiumCleavage of aromatic C-O bonds in ethers pnnl.gov
C-N Cross-CouplingPd(OAc)₂/LigandSynthesis of piperidine carboxamides acs.org
Tandem Coupling/C-H ActivationPd(OAc)₂/L3bFormation of carbazole derivatives acs.org
CarboaminationPd₂(dba)₃/P(2-furyl)₃Stereoselective synthesis of piperazines nih.gov

This table summarizes key palladium-catalyzed reactions relevant to the synthesis of piperidine derivatives.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the construction of the piperidine ring. nih.gov A variety of methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.gov

One approach involves the intramolecular reductive cyclization of a δ-hydroxy acid derivative to form a δ-lactone, which can then be further elaborated into a piperidine. sci-hub.mkyoutube.com The initial cyclization is often acid-catalyzed and involves the nucleophilic attack of the hydroxyl group onto the activated carboxylic acid. youtube.com

Palladium catalysis also plays a crucial role in intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular allylic amination has been used to synthesize piperidines with defined stereochemistry, where a chiral protecting group acts as an internal ligand to control the diastereoselectivity. nih.gov Similarly, intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, catalyzed by palladium, affords 6-endo-cyclized piperidines. nih.gov

Radical cyclizations offer another pathway to piperidines. For instance, the cyclization of 1,6-enynes can be initiated by the addition of a borane (B79455) radical, followed by an intramolecular addition and subsequent reduction to yield the piperidine ring. nih.gov Another method involves the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes. nih.gov

The aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde or epoxide, is another efficient route to piperidines. nih.gov This reaction is typically promoted by a Lewis acid and proceeds through an iminium ion intermediate that undergoes a 6-endo-trig cyclization. nih.gov

Table 3: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis

Cyclization MethodKey Reagents/CatalystsDescriptionRef.
Reductive Hydroamination/CyclizationAcidCascade reaction of alkynes to form piperidines. nih.gov
Radical Stereoselective CyclizationBoraneCyclization of 1,6-enynes initiated by borane addition. nih.gov
Radical-Mediated Amine CyclizationCobalt(II) catalystIntramolecular cyclization of linear amino-aldehydes. nih.gov
Palladium-Catalyzed Allylic AminationPalladium catalystDiastereoselective intramolecular cyclization. nih.gov
Aza-Prins CyclizationLewis Acid (e.g., ZrCl₄)Cyclization of homoallylic amines with aldehydes. nih.gov

This table provides a summary of various intramolecular cyclization strategies for the synthesis of the piperidine ring.

Reaction Mechanisms and Chemical Transformations of 3 Hydroxypiperidine 3 Carboxamide

Functional Group Interconversions of the Carboxamide Moiety

The carboxamide group is a key site for chemical modification, primarily through amidation and hydrolysis reactions.

While direct amidation to form the tertiary carboxamide of 3-Hydroxypiperidine-3-carboxamide from a corresponding carboxylic acid is a standard transformation, related innovative methods highlight the formation of similar structures. One notable strategy involves the catalytic ring-opening aminolysis of lactones. For instance, a highly stereocontrolled and modular synthesis of 3-hydroxy-2-piperidinone carboxamides, constitutional isomers of the target molecule, has been achieved through the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. rsc.orgnih.govnih.gov

This reaction proceeds via a site-selective acyl C–O bond cleavage of the lactone ring by a palladium catalyst, followed by trapping of the resulting intermediate with a primary or secondary amine. rsc.orgnih.gov The mechanism involves the oxidative addition of the palladium catalyst to the acyl C-O bond of the lactone, forming a palladacycle intermediate. nih.gov This intermediate is then attacked by the amine nucleophile, leading to the formation of the amide bond and regeneration of the catalyst. This method is significant as it represents a catalytic approach to activate the otherwise stable acyl C-O bonds of γ-lactones. nih.govnih.gov

Alternative methods for the aminolysis of lactones to form hydroxyamides have also been developed, utilizing catalysts like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) which activates the lactone carbonyl group towards nucleophilic attack. organic-chemistry.org Such reactions can proceed under mild conditions with stoichiometric amounts of the amine. organic-chemistry.org

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. jove.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. jove.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following proton transfer steps, the nitrogen of the amide is protonated, converting the amino group into a good leaving group (ammonia or an amine). jove.commasterorganicchemistry.com The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the protonated amine. A final deprotonation step yields the corresponding 3-hydroxypiperidine-3-carboxylic acid and an ammonium (B1175870) salt. youtube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. jove.comchemistrysteps.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide ion (a very poor leaving group). This step is typically unfavorable but is driven to completion by the subsequent irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide ion to form a carboxylate salt and ammonia (B1221849) (or an amine). jove.comchemistrysteps.com Acidification of the reaction mixture is required in a separate step to obtain the final carboxylic acid product. jove.com

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in this compound exhibits characteristic reactivity, particularly in oxidation, esterification, and etherification reactions.

Oxidation: Tertiary alcohols, such as the one present in this compound, are resistant to oxidation under standard conditions using common oxidizing agents like potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC). studymind.co.uklibretexts.orgchemguide.co.uk This resistance is due to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group. libretexts.orgchemguide.co.ukchemistryviews.org The mechanism of alcohol oxidation typically requires the removal of this hydrogen along with the hydroxyl hydrogen to form a carbonyl double bond, a pathway that is not available for tertiary alcohols. libretexts.orgmasterorganicchemistry.com Consequently, oxidation of this compound at the hydroxyl group would necessitate harsh conditions that would likely lead to the cleavage of carbon-carbon bonds and degradation of the piperidine (B6355638) ring. chemistryviews.org

Reduction: The hydroxyl group itself is not reducible. However, it can be transformed into a functional group that is susceptible to reduction. This is typically achieved by first converting the alcohol into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. byjus.com The resulting tosylate can then be reduced to a C-H bond using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

In a related context, the asymmetric reduction of a ketone precursor, N-Boc-3-piperidone, using a ketoreductase enzyme is a key step in the synthesis of the chiral intermediate (S)-N-Boc-3-hydroxypiperidine. mdpi.com This biocatalytic reduction proceeds with high conversion and optical purity. mdpi.com

Esterification: The tertiary hydroxyl group of this compound can undergo esterification. A common and effective method is the reaction with a highly reactive carboxylic acid derivative, such as an acyl chloride, in a process known as acylation. chemguide.co.ukchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This reaction is often vigorous and can be performed at room temperature, sometimes in the presence of a weak, non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com While esterification of tertiary alcohols can be more sterically hindered and slower compared to primary or secondary alcohols, methods using titanium(III) species as promoters have been developed to facilitate the acylation of even sterically congested tertiary alcohols at room temperature. nih.gov

Etherification: The Williamson ether synthesis is a classic method for forming ethers but is generally ineffective for tertiary alcohols like the one in this compound. byjus.comwikipedia.org The method relies on an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com When a tertiary alkoxide is used, it acts as a strong base rather than a nucleophile, leading to an E2 elimination reaction with the alkyl halide, which produces an alkene instead of the desired ether. byjus.commasterorganicchemistry.com Therefore, attempting to form an ether from this compound via the Williamson synthesis would likely fail.

Ring-Opening and Ring-Forming Reaction Mechanisms

The piperidine ring and related cyclic precursors can participate in both ring-opening and ring-forming reactions, which are crucial for the synthesis and modification of this heterocyclic scaffold.

A significant example of a ring-opening reaction that forms a related structure is the palladium-catalyzed aminolysis of lactones. rsc.orgresearchgate.net In the synthesis of 3-hydroxy-2-piperidinone carboxamides, a bridged δ-lactam-γ-lactone undergoes skeletal rearrangement. rsc.orgnih.gov The mechanism involves the palladium catalyst selectively cleaving the acyl C–O bond of the strained γ-lactone ring. nih.gov An amine then adds to the resulting palladium intermediate, forming the amide and regenerating the catalyst in a process that proceeds with high stereocontrol. rsc.orgnih.gov This catalytic ring-opening is a powerful tool for creating highly functionalized piperidine derivatives. nih.govresearchgate.net Various catalysts, including Lewis acids like LiNTf₂ and carboxylic acids, have been shown to promote the aminolysis of lactones under mild conditions. organic-chemistry.orggoogle.com

Ring-formation is fundamental to the synthesis of the piperidine core itself. A common strategy is the intramolecular cyclization of a linear precursor. For example, 3-hydroxypiperidine (B146073) can be synthesized via the ring closure of a 5-halo-2-hydroxypentylamine derivative under the action of a base.

Interactive Data Table: Reaction Conditions for Analogous Transformations

Below is a summary of reaction conditions for transformations analogous to those discussed for this compound.

TransformationReactant TypeReagents & ConditionsProduct TypeReference
Amide Formation Bridged δ-lactam-γ-lactone, AminePd(TFA)₂, PPh₃, 2-MeTHF3-Hydroxy-2-piperidinone carboxamide nih.gov
Amide Formation Lactone, AmineLiNTf₂, Chloroform, RefluxHydroxyamide organic-chemistry.org
Amide Hydrolysis (Acidic) AmideH₂O, H₂SO₄, HeatCarboxylic Acid, Ammonium Salt jove.comyoutube.com
Amide Hydrolysis (Basic) AmideNaOH(aq), Heat; then H₃O⁺Carboxylic Acid, Amine jove.comchemistrysteps.com
Oxidation Tertiary AlcoholK₂Cr₂O₇, H₂SO₄(aq)No reaction studymind.co.uklibretexts.org
Esterification Tertiary Alcohol, Acyl ChloridePyridine (or other weak base)Ester youtube.com
Etherification Tertiary Alkoxide, Alkyl HalideVariesElimination product (Alkene) byjus.commasterorganicchemistry.com

Cleavage Mechanisms in Derivatization

A notable strategy for synthesizing derivatives, specifically 3-hydroxy-2-piperidinone carboxamides, involves a skeletal remodeling of a more complex starting material. nih.gov This process, termed deconstructive aminolysis, utilizes a bridged δ-lactam-γ-lactone which undergoes a site-selective ring-opening reaction when treated with an amine. nih.govrsc.org

The core of this transformation is the exclusive and catalytic cleavage of the acyl C–O bond within the γ-lactone portion of the bicyclic structure. rsc.orgresearchgate.net This reaction represents the first catalytic method for activating such a bond in γ-lactones. rsc.org The proposed mechanism proceeds through an oxidative addition of a palladium catalyst to the acyl C–O bond, followed by the trapping of the resulting intermediate by an amine nucleophile. nih.gov This process is highly dependent on palladium catalysis; in the absence of the palladium catalyst or its associated phosphine (B1218219) ligand, no ring-opening reaction is observed. nih.gov This method is effective with both primary and secondary amines, allowing for the introduction of diverse substituents onto the final carboxamide structure. nih.gov

Reaction TypeStarting MaterialKey TransformationCatalyst SystemResulting Scaffold
Deconstructive AminolysisBridged δ-lactam-γ-lactoneAcyl C–O bond cleavagePalladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and a phosphine ligand3-Hydroxy-2-piperidinone carboxamide nih.gov

Cyclization Pathways and Stereochemical Control

The formation of the piperidine ring and its derivatives can be achieved through various cyclization pathways, with a strong emphasis on controlling the stereochemistry of the final product.

One such method is a phosphite-driven cyclodehydration of linear amino alcohols. beilstein-journals.org This approach provides a highly stereodivergent route to both cis- and trans-2-substituted 3-hydroxypiperidines. beilstein-journals.org The stereochemical outcome is influenced by the reaction conditions, such as the solvent and base used, which can favor specific cyclization transition states. beilstein-journals.org

Another fundamental approach involves the hydrogenation of a pyridine precursor, such as 3-hydroxypyridine (B118123), to form the saturated 3-hydroxypiperidine ring. google.comgoogle.com This reduction is typically performed under hydrogen pressure using a transition metal catalyst. google.com

Stereochemical control in these syntheses is paramount. In the deconstructive aminolysis pathway, the process is highly stereocontrolled, yielding products with high diastereoselectivity. nih.gov When chiral amines are used, the reaction proceeds with high stereochemical fidelity, indicating that epimerization at newly formed stereocenters does not occur. nih.gov This allows for the preparation of piperidinone carboxamides bearing four contiguous stereocenters in a controlled manner. nih.gov For the synthesis of specific enantiomers, such as (S)-N-Boc-3-hydroxypiperidine, methods can involve chemical resolution, where a resolving agent is used to separate the desired stereoisomer from a racemic mixture.

Transition Metal Catalysis in this compound Synthesis and Modification

Transition metals play a crucial role in catalyzing key steps for both the synthesis and modification of the this compound scaffold and its precursors. researchgate.netmdpi.com These catalysts offer efficient and selective reaction pathways that are often not accessible through other means. mdpi.com

Palladium catalysis is central to the deconstructive aminolysis method used to produce 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.org The reaction is driven by a palladium catalyst, such as palladium(II) trifluoroacetate, in combination with a phosphine ligand. nih.gov This catalytic system is essential for the selective acyl C–O bond cleavage of the γ-lactone starting material. nih.govresearchgate.net The versatility of palladium catalysis is also seen in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to further derivatize the piperidine ring. mdpi.com

For the synthesis of the core 3-hydroxypiperidine ring from 3-hydroxypyridine, rhodium-based catalysts are employed. google.comgoogle.com One effective system uses a rhodium-nickel/carbon bimetallic catalyst for the hydrogenation of 3-hydroxypyridine. google.com This bimetallic catalyst demonstrates high activity and stability, allowing the reduction to proceed under mild conditions with high yield. google.com Other methods may use rhodium or palladium catalysts under higher pressures and temperatures to achieve the same transformation. google.com

Transition Metal/CatalystReaction TypeSubstrateProductReference
Palladium (e.g., Pd(TFA)₂)Deconstructive Aminolysis (Acyl C-O Cleavage)Bridged δ-lactam-γ-lactone3-Hydroxy-2-piperidinone carboxamide nih.gov
Rhodium-Nickel/CarbonHydrogenation (Ring Reduction)3-Hydroxypyridine3-Hydroxypiperidine google.com
Palladium / RhodiumHigh-Pressure Hydrogenation3-Hydroxypyridine3-Hydroxypiperidine google.com

Structure Activity Relationship Sar and Structural Modifications of 3 Hydroxypiperidine 3 Carboxamide

Elucidation of Key Pharmacophoric Elements within the Piperidine-3-carboxamide Scaffold

The piperidine-3-carboxamide core contains several key features that are critical for its molecular interactions. In studies of derivatives targeting melanoma, a six-point pharmacophore model was developed. nih.gov This model highlights the importance of:

A hydrogen-bond acceptor: The carbonyl group of the 3-carboxamide is a crucial hydrogen bond acceptor. nih.gov

A hydrophobic group and a positively ionizable group: The piperidine (B6355638) nitrogen can act as both a hydrophobic element and a positively ionizable center at physiological pH, allowing for varied interactions. nih.gov

Aromatic rings: In many active analogs, substituents on the piperidine nitrogen and the carboxamide nitrogen include aromatic rings, which contribute to binding through hydrophobic and aromatic interactions. nih.gov

The spatial arrangement of these elements is paramount. The piperidine ring itself acts as a three-dimensional scaffold, positioning the substituents in a specific orientation for optimal target engagement. Research has shown that the piperidine-3-carboxamide moiety is regiospecifically important; for instance, moving the carboxamide group to the 4-position of the piperidine ring can lead to a complete loss of activity in certain contexts. nih.gov Furthermore, the integrity of the piperidine ring is often essential, as replacing it with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) can significantly decrease biological activity. nih.gov

Impact of Stereochemistry on Molecular Interactions and Biological Relevance

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 3-hydroxypiperidine-3-carboxamide. nih.govresearchgate.net The three-dimensional arrangement of atoms can drastically affect how a molecule binds to its biological target, as well as its metabolic fate and distribution. nih.gov

For piperidine-3-carboxamide derivatives, the chirality at the C3 position of the piperidine ring significantly influences their biological effects. In a study on antimelanoma agents, it was demonstrated that the S-isomer of a particular derivative was significantly more active than its R-isomer. nih.gov Pharmacophore mapping revealed that the active S-enantiomer aligned well with all the required pharmacophoric features, whereas the less active enantiomer showed notable misalignments, particularly with the aromatic and hydrogen-bond acceptor features. nih.gov This highlights that a specific stereochemical configuration is necessary to present the key interacting groups in the correct spatial orientation for effective binding to the target. nih.govnih.gov

The synthesis of stereochemically pure isomers is therefore a critical aspect of drug development for this class of compounds. google.commdpi.com Methods such as asymmetric synthesis or chiral resolution are employed to isolate the desired enantiomer, allowing for the evaluation of the biological activity of individual stereoisomers and the selection of the more potent one for further development. google.commdpi.com

Design and Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is a key strategy for optimizing therapeutic potential. This involves modifying substituents and exploring different chemical spaces to enhance activity and selectivity.

The nature of the substituents on the piperidine nitrogen and the carboxamide group can profoundly influence the biological activity of the resulting compounds. In a series of piperidine-3-carboxamide derivatives developed as cathepsin K inhibitors for osteoporosis, it was found that electron-withdrawing groups on an aromatic substituent were generally more potent than electron-donating groups. mdpi.com

For example, a chloro-substituent at the 4-position of a benzyl (B1604629) group attached to the carboxamide nitrogen was found to be favorable for activity. mdpi.com Molecular docking studies suggested that this chloro group could engage in hydrophobic interactions with specific amino acid residues in the target enzyme's active site, thereby stabilizing the ligand-protein complex. mdpi.com The position of the substituent is also critical, with a 4-chloro substitution showing better activity than 2-chloro or 3-chloro substitutions. mdpi.com

The following table summarizes the effects of different substituents on the inhibitory activity of piperidine-3-carboxamide derivatives against Cathepsin K. mdpi.com

Compound IDSubstituent on Benzyl RingIC50 (µM)
H-34-methyl>10
H-42-methoxy>10
H-74-chloro0.13
H-82-chloro0.21
H-93-chloro0.08
H-104-bromo0.15

Data sourced from a study on piperidamide-3-carboxamide derivatives as cathepsin K inhibitors. mdpi.com

These findings underscore the importance of systematic exploration of substituent effects to fine-tune the electronic and steric properties of the molecule for optimal interaction with its biological target.

While optimizing substituents on a known scaffold is a valid strategy, scaffold hopping offers a way to explore novel chemical space and identify new core structures with improved properties. researchgate.net This involves replacing the central piperidine-3-carboxamide core with a structurally different moiety that maintains the key pharmacophoric elements in the correct spatial orientation. rsc.org

The inherent three-dimensionality of the piperidine ring makes it an excellent starting point for designing 3D fragments for fragment-based drug discovery. nih.govwhiterose.ac.uk Many screening libraries are dominated by flat, 2D molecules, and there is a growing need to expand into 3D chemical space to address more challenging biological targets. whiterose.ac.ukrsc.org The synthesis of diverse piperidine-based fragments, including various regio- and diastereoisomers, allows for a systematic exploration of 3D space. nih.govnih.gov Computational tools, such as Principal Moment of Inertia (PMI) analysis, can be used to assess the 3D shape diversity of a library of such fragments, ensuring broad coverage of shape space. nih.gov This approach can lead to the discovery of novel scaffolds with unique conformational properties and the potential for improved drug-like characteristics. nih.govnih.gov

Comparative Analysis with Similar Piperidine Derivatives in Medicinal Chemistry

The this compound scaffold can be compared with other piperidine derivatives to understand its unique contributions to biological activity. For instance, nipecotamide (B1220166) (piperidine-3-carboxamide) and its derivatives have been studied as inhibitors of human platelet aggregation. nih.gov In these studies, the presence of a substituent at the 3-position of the piperidine ring, preferably an amide, was found to be crucial for activity. nih.gov

A comparative analysis reveals key SAR trends:

Regioisomerism: As mentioned earlier, moving the carboxamide from the 3-position to the 4-position can be detrimental to activity, highlighting the specific role of the 3-substituted scaffold. nih.gov

Ring Substitution: While 3-substitution is often essential, additional substitution at other positions, such as 2- or 3,5-disubstitution, can lead to a decrease in activity in some contexts. nih.gov

Comparison with other heterocycles: The piperidine ring itself is often superior to other cyclic systems. Studies have shown that replacing the piperidine with pyrrolidine or azetidine can result in reduced activity, emphasizing the importance of the six-membered ring in maintaining the optimal geometry for binding. nih.gov

In the broader context of medicinal chemistry, piperidine derivatives are prevalent in numerous classes of pharmaceuticals. researchgate.netnih.gov Their value lies in the ability of the piperidine skeleton to influence pharmacokinetic properties like membrane permeability and metabolic stability, while providing a rigid framework for orienting functional groups for potent receptor binding. researchgate.net The 3-hydroxy-3-carboxamide substitution pattern represents a specific and highly valuable functionalization of this privileged scaffold, offering a unique combination of hydrogen bonding capacity, chirality, and structural rigidity.

Computational Chemistry and Molecular Modeling Studies of 3 Hydroxypiperidine 3 Carboxamide

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This analysis is crucial for understanding the structural basis of potential therapeutic activity and for guiding the design of more potent and selective inhibitors. While specific docking studies on 3-hydroxypiperidine-3-carboxamide are not extensively published, research on related piperidine (B6355638) carboxamide derivatives provides a framework for understanding its potential ligand-target interactions.

For this compound, the presence of the tertiary hydroxyl group at the C3 position introduces an additional, crucial point for hydrogen bonding. This group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with polar residues like serine, threonine, tyrosine, or acidic residues like aspartate and glutamate (B1630785) in a target's binding site. The stereochemistry at this C3 position is critical, as the spatial orientation of the hydroxyl group will dictate its ability to engage with specific residues, influencing both binding affinity and selectivity.

Table 1: Potential Molecular Docking Interactions for the this compound Scaffold

Functional Group Potential Interacting Residues (Amino Acids) Type of Interaction
Carboxamide (-CONH₂) Asp, Glu, Asn, Gln, Backbone Carbonyl/Amine Hydrogen Bonding
Piperidine N-H Asp, Glu, Ser, Thr Hydrogen Bonding (as donor)
Piperidine Ring Ala, Val, Leu, Ile, Phe, Trp Hydrophobic/Van der Waals Interactions

Quantum Chemical Calculations for Mechanistic Insights into Reactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing deep insights into reaction mechanisms, stability, and reactivity. These methods can be applied to this compound to understand its synthesis and chemical transformations.

One area of application is in studying the stereocontrolled synthesis of related compounds, such as 3-hydroxy-2-piperidinone carboxamides. nih.gov Mechanistic studies in this area involve understanding the transition states and energy profiles of catalytic cycles, for example, the palladium-catalyzed deconstructive aminolysis of bridged lactones. nih.gov DFT calculations can elucidate the energetics of key steps like oxidative addition and acyl C-O bond cleavage, helping to explain the observed stereoselectivity and reaction outcomes. nih.gov

For this compound itself, quantum calculations could be used to:

Analyze Tautomeric Forms: Investigate the relative stabilities of different tautomers, if any.

Predict Reaction Pathways: Model the energy barriers for reactions involving the hydroxyl or carboxamide groups, such as esterification, oxidation, or further derivatization.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to aid in experimental characterization.

Determine Electronic Properties: Calculate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Research on other complex carboxamides has used DFT to simulate drug delivery efficacy by calculating interaction energies and charge transfer between the drug and a carrier system. researchgate.net A similar approach could model the interaction of this compound with biomolecules or delivery vehicles.

Conformational Analysis and Predictive Modeling of Molecular Behavior

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is essential for understanding how it presents its key functional groups for interaction with a biological target. The piperidine ring can adopt several conformations, most notably chair, boat, and twist-boat forms, with the chair conformation typically being the most stable.

The substituents on the ring—the hydroxyl and carboxamide groups at the C3 position—will influence the conformational preference. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, identifying the most populated conformational states and the energy barriers between them. nih.gov This is critical for ligand-based drug design, where identifying the "bioactive conformation" is a key step. nih.gov

Predictive modeling can utilize these conformational insights. For example, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the 3D properties (steric, electrostatic fields) of a set of molecules with their biological activity. arabjchem.orgnih.govmdpi.com By aligning the low-energy conformers of a series of this compound analogs, a predictive QSAR model could be built to guide the synthesis of new derivatives with enhanced activity. arabjchem.org

Table 2: Predicted Physicochemical and Structural Properties of this compound

Property Predicted Value Source
Molecular Formula C₆H₁₂N₂O₂ PubChem
Molecular Weight 144.17 g/mol Biosynth biosynth.com
XLogP3 (Predicted) -1.6 PubChem uni.lu
Hydrogen Bond Donors 3 (Amide NH₂, Hydroxyl OH, Piperidine NH) PubChem
Hydrogen Bond Acceptors 3 (Amide C=O, Hydroxyl OH, Piperidine N) PubChem

In Silico Screening and Virtual Library Design Based on the Scaffold

The this compound structure represents a valuable scaffold for the design of virtual libraries aimed at discovering new therapeutic agents. A scaffold is a core molecular structure to which various functional groups can be attached to create a diverse set of compounds.

The process of virtual library design based on this scaffold would involve:

Scaffold Hopping and Enumeration: Defining points of variation on the core structure. For this compound, these would include the piperidine nitrogen, the carboxamide nitrogen, and potentially the hydroxyl group.

Virtual Synthesis: Computationally attaching a wide range of chemical building blocks (R-groups) to these variation points to generate a large, diverse library of virtual compounds.

In Silico Screening: This virtual library can then be screened against a specific biological target using high-throughput molecular docking. nih.gov This process filters the large library down to a smaller set of "hits" that are predicted to bind strongly to the target. nih.gov

ADMET Prediction: The hits can be further filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.

Studies have successfully used the piperidine carboxamide core to design new inhibitors. arabjchem.org For example, a 3D-QSAR model based on piperidine carboxamide derivatives as ALK inhibitors was used to design 60 new compounds with potentially desirable inhibitory activities. arabjchem.org This highlights the power of using a validated scaffold as a foundation for rational drug design and virtual screening.

Applications of 3 Hydroxypiperidine 3 Carboxamide in Medicinal Chemistry Scaffolds

Role as a Privileged Scaffold in Drug Design and Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. hebmu.edu.cnnih.govmdpi.comdocumentsdelivered.com The 3-hydroxypiperidine-3-carboxamide structure embodies this concept. It combines the 3-hydroxypiperidine (B146073) core, a substructure found in numerous natural products and pharmaceuticals, with the piperidine-3-carboxamide scaffold. nih.gov This merger of privileged motifs provides a versatile platform for developing novel therapeutic agents. nih.govnih.gov The three-dimensional nature of the piperidine (B6355638) ring is a key advantage, as molecular three-dimensionality is often correlated with clinical success in drug candidates. hebmu.edu.cn

The piperidine-3-carboxamide framework is particularly noted for its presence in compounds developed as antithrombotic agents and molecules that can induce senescence-like changes in cancer cells. nih.govnih.gov The hydroxyl group and the carboxamide group provide crucial hydrogen bonding capabilities, while the piperidine ring acts as a versatile scaffold for introducing various substituents to fine-tune pharmacological properties.

Development of Enzyme Inhibitors (e.g., Cathepsin K Inhibitors)

The this compound scaffold has proven to be a valuable template for the design of potent enzyme inhibitors, most notably for Cathepsin K. Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, playing a critical role in bone resorption by degrading type I collagen. mdpi.comnih.govmdpi.com Its inhibition is a key therapeutic strategy for treating osteoporosis and other diseases characterized by excessive bone loss. nih.govmdpi.com

Researchers have synthesized and evaluated series of novel piperidine-3-carboxamide derivatives for their Cathepsin K inhibitory activity. mdpi.com In one such study, a lead compound, F-12, was modified by introducing a benzylamine (B48309) group to enhance interactions with the P3 pocket of the enzyme's active site. mdpi.com This strategy led to the development of derivatives with significantly improved inhibitory potency. For instance, compound H-9 emerged as a highly potent inhibitor with an IC₅₀ value of 0.08 µM. mdpi.comresearchgate.net Molecular docking studies confirmed that these compounds form multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K. mdpi.com

Table 1: Cathepsin K Inhibitory Activity of Selected Piperidine-3-Carboxamide Derivatives Data sourced from a study on novel anti-osteoporosis agents. mdpi.com

CompoundIC₅₀ (µM)
MIV-711 (Control) 0.01
F-12 (Lead) >10
H-9 0.08

Exploration in Neurobiology and Central Nervous System Modulators (e.g., Cyclic Choline (B1196258) Analogs)

The structural components of this compound suggest its potential for applications in neurobiology. Specifically, the β-hydroxypiperidine substructure is known to function as a cyclic choline analog. nih.gov Choline and its analogs are crucial for the synthesis of the neurotransmitter acetylcholine (B1216132) and are involved in various functions within the central nervous system (CNS).

The ability of molecules to penetrate the CNS is a critical factor for therapies targeting neurological disorders. frontiersin.org The development of CNS-active drugs often involves scaffolds that can modulate neurotransmitter systems. For example, allosteric modulators of dopamine (B1211576) and nicotinic acetylcholine receptors are areas of intense research for treating conditions like Parkinson's disease, schizophrenia, and cognitive impairments. mdpi.comnih.gov While direct studies on this compound as a CNS modulator are not extensively detailed, its core structure as a cyclic choline analog makes it a scaffold of interest for future exploration in the discovery of novel modulators for CNS targets. nih.gov

Scaffolds for Anticancer and Antithrombotic Agents

The this compound scaffold has been successfully employed in the development of both anticancer and antithrombotic agents.

Anticancer Agents: The piperidine-3-carboxamide moiety has been identified as a key scaffold for inducing cellular senescence in cancer cells, a process that leads to a terminal state of non-proliferation. nih.gov In a study focused on melanoma, a high-throughput screening identified an initial hit containing an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like phenotypic changes in human melanoma A375 cells. nih.gov Subsequent optimization led to the identification of a potent S-isomer, compound 54 , which demonstrated significant antimelanoma activity and induced senescence at low concentrations. nih.gov Carboxamide derivatives, in general, are a promising class of compounds in cancer drug discovery due to their structural versatility and ability to interact with multiple oncogenic targets. nih.govmdpi.com

Table 2: Antimelanoma Activity of a Piperidine-3-carboxamide Derivative Data from a study on senescence-inducing small molecules. nih.gov

CompoundCell LineActivityValue (µM)
54 A375IC₅₀ (Antiproliferative)0.03
54 A375EC₅₀ (Senescence Induction)0.04

Antithrombotic Agents: The piperidine-3-carboxamide framework is prevalent in compounds designed as antithrombotic agents. nih.govnih.gov These agents typically function by inhibiting platelet aggregation. nih.gov A detailed structure-activity relationship study was conducted on various piperidine-3-carboxamides, revealing key structural requirements for antiplatelet activity. The study found that a 3-substituent on the piperidine ring, preferably an amide with its carbonyl carbon directly attached to the ring, was essential. nih.gov Optimal activity was achieved when two nipecotoyl (piperidine-3-carbonyl) rings were connected by an aralkyl group, suggesting that these molecules interact with specific anionic sites on platelets. nih.gov

Use as a Building Block for Complex Molecule Synthesis

The 3-hydroxypiperidine ring system is a highly valuable chiral building block in the synthesis of complex pharmaceutical agents. chemicalbook.comnews-medical.net The enantiomerically pure form, (S)-1-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase inhibitor used to treat B-cell malignancies. chemicalbook.comderpharmachemica.com The importance of this intermediate has driven the development of various synthetic methods, including chemical resolution and enzymatic biotransformation, to produce it efficiently and with high stereochemical purity. chemicalbook.comderpharmachemica.comgoogle.com

Furthermore, the principles of using related piperidine scaffolds as building blocks have been demonstrated through the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govnih.gov In this approach, bridged δ-lactam-γ-lactones are catalytically remodeled to merge the privileged scaffolds of α-hydroxy-δ-valerolactam, 3-hydroxypiperidine, and piperidine-3-carboxamide into a single, complex motif. nih.govnih.gov This demonstrates the utility of the core structure in modular synthesis, allowing for rapid diversification and the construction of complex molecules with potential medicinal value. nih.govnih.gov

Chiral Ligand Applications in Asymmetric Catalysis

While direct applications of this compound as a chiral ligand in published studies are not prominent, its structural features make it a strong candidate for such a role. Asymmetric catalysis heavily relies on the design and synthesis of new chiral ligands to achieve high enantioselectivity in metal-catalyzed reactions. researchgate.net

The this compound molecule possesses several key attributes for a chiral ligand:

Chirality: It contains a stereocenter at the C3 position of the piperidine ring.

Coordination Sites: It has multiple heteroatoms (the piperidine nitrogen, the hydroxyl oxygen, and the amide oxygen and nitrogen) that can coordinate with a metal center.

Rigid Scaffold: The piperidine ring provides a relatively rigid backbone, which is often crucial for inducing high levels of stereoselectivity.

The synthesis of optically active 3-hydroxy-2-piperidinone carboxamides has been achieved with high stereochemical fidelity using chiral amines, underscoring the importance of chirality in this scaffold system. nih.gov Given the successful use of other chiral piperidine and mixed P/N donor ligands in asymmetric catalysis, the this compound framework represents an unexplored but potentially valuable scaffold for the development of novel chiral ligands. researchgate.net

Future Directions and Emerging Research Areas Pertaining to 3 Hydroxypiperidine 3 Carboxamide

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 3-hydroxypiperidine-3-carboxamide is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. exlibrisgroup.comresearchgate.net The American Chemical Society (ACS) Green Chemistry Institute has highlighted the sustainable construction of the amide scaffold as a top priority. nih.gov Future research will likely focus on moving away from traditional methods that often require harsh reagents and multi-step processes, which are inefficient and environmentally taxing.

Key advancements are anticipated in the following areas:

Catalytic Processes: The development of novel catalytic systems is paramount. For instance, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in high yields and diastereoselectivities. nih.gov This method represents a significant step forward by enabling the formal α-hydroxylation of typically inert lactams. nih.gov Future work will likely explore other transition metal catalysts (e.g., rhodium, ruthenium, nickel) and organocatalysts to improve efficiency, selectivity, and substrate scope. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, scalability, and process control. Implementing flow chemistry for the synthesis of this compound and its derivatives can lead to higher purity products and reduced waste streams.

Biocatalysis: The use of enzymes (biocatalysts) in synthesis offers unparalleled selectivity under mild conditions. acs.org Research into engineered enzymes capable of constructing the core piperidine (B6355638) ring or performing specific transformations, such as stereoselective hydroxylation or amidation, could provide highly efficient and sustainable synthetic routes.

Greener Solvents and Reagents: A major focus will be the replacement of hazardous solvents and reagents with more environmentally benign alternatives. rsc.org This includes the use of water, supercritical fluids, or bio-based solvents, along with the development of atom-economical reagents that incorporate a high proportion of starting materials into the final product. rsc.org

Table 1: Comparison of Synthetic Approaches for Piperidine Scaffolds

Feature Traditional Synthesis Emerging Green Approaches
Catalysts Often stoichiometric reagents Catalytic (e.g., Palladium, Rhodium, Enzymes) nih.govnih.gov
Solvents Chlorinated hydrocarbons, aprotic polar solvents Water, bio-based solvents, supercritical fluids rsc.org
Efficiency Multiple steps, lower overall yield Fewer steps, higher yield, atom economy nih.gov
Waste Significant hazardous waste generation Reduced waste, easier product isolation researchgate.net
Conditions Often harsh (high temp/pressure), inert atmospheres Milder reaction conditions (room temp, atm pressure) nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of new drug leads. youtube.com

Future efforts in this domain will likely involve:

Diversity-Oriented Synthesis (DOS): Rather than creating a library of very similar compounds, DOS aims to produce a collection of structurally diverse molecules from a common starting point. Applying DOS to the this compound scaffold can help in identifying derivatives with entirely new biological activities.

Miniaturization and Automation: HTS relies on miniaturized assays, often in 96- or 384-well plate formats, and robotic automation to handle liquids and solids. youtube.comsigmaaldrich.com Continued advancements in these technologies will allow for the screening of even larger libraries with greater speed and lower cost. youtube.com

DNA-Encoded Libraries (DELs): This technology involves attaching a unique DNA tag to each molecule in a library. This allows for the screening of immense libraries (billions of compounds) in a single tube, with active compounds identified by sequencing their DNA tags. Creating DELs based on the this compound scaffold would be a powerful discovery engine.

Fragment-Based Drug Discovery (FBDD): The piperidine core is an excellent example of a 3D fragment that can be used in FBDD. rsc.org By screening smaller fragments that bind to a biological target, more potent lead compounds can be built up piece by piece. HTS can be used to screen fragment libraries derived from or designed to interact with the this compound structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govresearchgate.net These computational tools can predict molecular properties, propose novel chemical structures, and optimize synthetic routes, significantly shortening the drug development timeline. researchgate.net

For this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. springernature.com By training these models on known bioactive piperidine derivatives, they can propose novel this compound analogs with a high probability of biological activity and synthetic feasibility.

Predictive Modeling: ML models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds. clinmedkaz.org This allows researchers to prioritize the synthesis of only the most promising derivatives, saving time and resources. Structure-aware deep learning approaches are particularly promising as they can capture meaningful spatial information from the target protein. nih.gov

Retrosynthesis Planning: AI can assist in planning the most efficient synthetic routes for complex molecules. researchgate.net By analyzing vast databases of chemical reactions, these tools can suggest step-by-step pathways to create target derivatives, including those identified through de novo design.

Active Learning: This ML approach can intelligently guide experimental work. For instance, an AI model can select which specific derivatives from a virtual library should be synthesized and tested next to gain the most informative data for improving the model's predictive power. nih.gov

Table 2: Applications of AI/ML in the Development of Piperidine Derivatives

AI/ML Application Description Potential Impact
Generative Models Design novel chemical structures with desired properties. springernature.com Rapidly identifies new, patentable lead compounds.
Predictive Analytics Forecast biological activity and ADMET properties in silico. clinmedkaz.org Reduces failure rates by prioritizing high-quality candidates.
Retrosynthesis Propose optimal and efficient synthetic pathways. researchgate.net Accelerates the synthesis of complex target molecules.
Structure-Based Design Utilizes 3D protein structures to design high-affinity ligands. nih.gov Creates more potent and selective drug candidates.

Exploration of New Biological Targets and Therapeutic Modalities

While the this compound scaffold is known for its utility in certain therapeutic areas, its full potential is likely untapped. nih.govresearchgate.net Future research will focus on identifying new biological targets and exploring novel therapeutic applications.

Emerging areas of exploration include:

New Target Identification: In silico methods can predict potential protein targets for piperidine derivatives by screening them against databases of known protein structures. clinmedkaz.org Recent studies have identified piperidine derivatives as potential multi-target agents, for instance, acting as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, which could be a breakthrough for pain therapies. nih.gov A recent study identified a series of piperidine-3-carboxamide derivatives as potent inhibitors of cathepsin K, an enzyme involved in bone resorption, suggesting their potential use in treating osteoporosis. mdpi.com

Modulation of Protein-Protein Interactions (PPIs): The rigid, three-dimensional structure of the piperidine ring makes it an ideal scaffold for designing molecules that can disrupt or stabilize PPIs, which are implicated in many diseases, including cancer.

Targeted Protein Degradation: Piperidine-containing molecules, such as lenalidomide, are central to the development of Proteolysis-Targeting Chimeras (PROTACs). Future research could incorporate the this compound moiety into novel PROTACs designed to selectively destroy disease-causing proteins.

Expanded Therapeutic Areas: The inherent versatility of the piperidine scaffold suggests its derivatives could be active against a wide range of diseases. researchgate.net Beyond its known anticonvulsant activity, research is exploring its use as an anti-Alzheimer's agent, antioxidant, and α-glucosidase inhibitor for diabetes treatment. ajchem-a.commdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxypiperidine-3-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, such as cyclization of piperidine derivatives followed by carboxamide functionalization. Key steps include:

  • Piperidine ring formation : Cyclization of amines with carbonyl compounds under basic or acidic conditions.
  • Carboxamide introduction : Reaction with phosgene analogs (e.g., triphosgene) or activated carboxylic acids.
  • Hydroxypropyl substitution : Use of 3-chloropropanol under basic conditions . Critical parameters include solvent choice (DMF, dichloromethane), temperature control (0–60°C), and stoichiometric ratios. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the piperidine ring and substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

The compound interacts with enzymes (e.g., viral RNA polymerases, renin) and receptors (e.g., GPCRs). Assays include:

  • Enzyme inhibition : Kinetic studies using fluorogenic substrates or radioactive labeling.
  • Receptor binding : Competitive displacement assays with labeled ligands (e.g., 3H^3H-ligands).
  • Cellular viability : MTT assays for antiproliferative effects in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the antiviral activity of this compound derivatives?

Discrepancies in IC50_{50} values often arise from variations in:

  • Cell models : Primary vs. immortalized cells may differ in drug metabolism.
  • Assay conditions : pH, serum content, and incubation time affect compound stability.
  • Structural modifications : Minor changes (e.g., methyl vs. hydroxymethyl groups) alter target specificity. Systematic validation using orthogonal assays (e.g., plaque reduction, qPCR for viral RNA) is recommended .

Q. What strategies are effective for designing this compound derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : LogP values between 1–3 via substituent tuning (e.g., halogenation).
  • Molecular weight reduction : Trimming non-essential groups to stay below 500 Da.
  • P-glycoprotein evasion : Avoid substrates via computational docking (e.g., AutoDock Vina) .

Q. How can computational methods predict the interaction of this compound with novel targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., PDB IDs) to model binding poses.
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR models : Corrogate substituent effects with activity data from public databases (e.g., ChEMBL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.